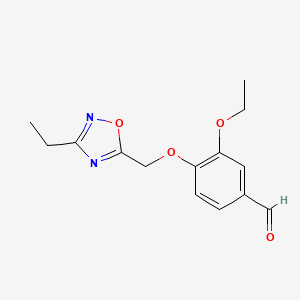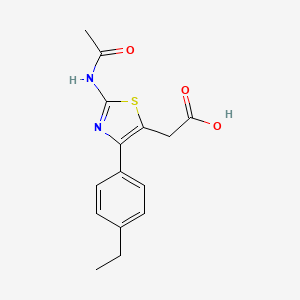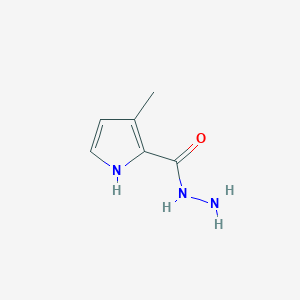
3-Ethoxy-4-((3-ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-((3-ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a chemical compound with the molecular formula C14H16N2O4 It is characterized by the presence of an ethoxy group, an oxadiazole ring, and a benzaldehyde moiety
Preparation Methods
The synthesis of 3-Ethoxy-4-((3-ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-ethyl-1,2,4-oxadiazole-5-methanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Ethoxy-4-((3-ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under appropriate conditions (e.g., heating, solvents).
Scientific Research Applications
3-Ethoxy-4-((3-ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing oxadiazole rings.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-((3-ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The oxadiazole ring is known to interact with various biological targets, potentially disrupting cellular processes and leading to antimicrobial and antifungal effects .
Comparison with Similar Compounds
3-Ethoxy-4-((3-ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can be compared with other similar compounds, such as:
3-Ethoxy-4-hydroxybenzaldehyde: This compound is structurally similar but lacks the oxadiazole ring, which may result in different chemical and biological properties.
3-Ethoxy-4-methoxybenzaldehyde:
The presence of the oxadiazole ring in this compound makes it unique and potentially more versatile in terms of its chemical and biological activities.
Properties
Molecular Formula |
C14H16N2O4 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
3-ethoxy-4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H16N2O4/c1-3-13-15-14(20-16-13)9-19-11-6-5-10(8-17)7-12(11)18-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
KYHIDEMPCSQRAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)COC2=C(C=C(C=C2)C=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B11814270.png)




![7-Amino-4-oxo-3-propyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11814297.png)
![4-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B11814302.png)



![3-Benzothiazol-2-yl-4-[3-(4-chloro-phenoxy)-phenyl]-but-3-enoic acid](/img/structure/B11814346.png)


